molecular formula C11H8Cl2N2 B1458929 6-(2,4-Dichlorophenyl)pyridin-3-amine CAS No. 1357165-68-4

6-(2,4-Dichlorophenyl)pyridin-3-amine

Cat. No.: B1458929
CAS No.: 1357165-68-4
M. Wt: 239.1 g/mol
InChI Key: OZOBVDOLHBOFCE-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)pyridin-3-amine is an organic compound with the molecular formula C11H8Cl2N2. It is characterized by the presence of a pyridine ring substituted with a 2,4-dichlorophenyl group at the 6-position and an amine group at the 3-position.

Scientific Research Applications

6-(2,4-Dichlorophenyl)pyridin-3-amine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “6-(2,4-Dichlorophenyl)pyridin-3-amine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “6-(2,4-Dichlorophenyl)pyridin-3-amine” are not mentioned in the sources, there is a general interest in the development of heterocyclic compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates . This suggests that “this compound” and similar compounds may have potential applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dichlorophenyl)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2,4-dichlorophenylboronic acid and 3-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure optimal yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions: 6-(2,4-Dichlorophenyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 6-(2,3-Dichlorophenyl)pyridin-3-amine
  • 5-(2,4-Dichlorophenyl)pyridin-3-amine
  • 4-(2,4-Dichlorophenyl)pyridin-3-amine

Comparison: 6-(2,4-Dichlorophenyl)pyridin-3-amine is unique due to the specific positioning of the dichlorophenyl group and the amine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the position of the chlorine atoms can significantly influence the compound’s reactivity and binding affinity to molecular targets .

Properties

IUPAC Name

6-(2,4-dichlorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-7-1-3-9(10(13)5-7)11-4-2-8(14)6-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOBVDOLHBOFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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